molecular formula C13H12N2O2 B13983145 n-Methyl-3-nitrobiphenyl-4-amine CAS No. 25877-78-5

n-Methyl-3-nitrobiphenyl-4-amine

Cat. No.: B13983145
CAS No.: 25877-78-5
M. Wt: 228.25 g/mol
InChI Key: LTDSADSPDPDWRR-UHFFFAOYSA-N
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Description

N-Methyl-3-nitrobiphenyl-4-amine is a nitro-substituted biphenyl derivative featuring a methyl group attached to the amine nitrogen at position 4 of the biphenyl scaffold and a nitro group at position 3. For instance, biphenyl amines with halogen or alkyl substituents, such as N-(3-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (CAS 1134188-19-4), demonstrate analogous synthetic strategies involving nucleophilic substitution or coupling reactions .

Properties

CAS No.

25877-78-5

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-methyl-2-nitro-4-phenylaniline

InChI

InChI=1S/C13H12N2O2/c1-14-12-8-7-11(9-13(12)15(16)17)10-5-3-2-4-6-10/h2-9,14H,1H3

InChI Key

LTDSADSPDPDWRR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-3-nitrobiphenyl-4-amine typically involves the nitration of biphenyl followed by amination and methylation steps. One common method is as follows:

    Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Amination: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Methylation: The resulting amine is methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-3-nitrobiphenyl-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives or other oxidized products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the substituent introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

n-Methyl-3-nitrobiphenyl-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.

    Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of n-Methyl-3-nitrobiphenyl-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro and amine groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, substituent effects, and physicochemical properties derived from the evidence.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Key Features Reference
N-Methyl-3-nitropyridin-4-amine C6H7N3O2 153.14 (calc.) Pyridine ring, nitro (C3), methylamine (C4) Pyridine core increases aromaticity; nitro group enhances electrophilicity.
N-(4-Methylphenyl)-3-nitropyridin-4-amine C12H11N3O2 229.23 Pyridine ring, nitro (C3), 4-methylphenylamine (C4) Bulkier aryl substituent reduces solubility compared to methylamine analogs.
N-(3-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine C24H18BrN 400.31 Biphenyl core, bromo (C3), phenylamine (N) Bromine introduces steric hindrance and potential for halogen bonding.
3-fluoro-4-methyl-N-[(E)-(4-nitrophenyl)methylidene]aniline C14H11FN2O2 258.25 Schiff base, nitro (C4), fluoro (C3), methyl (C4) Conjugated system alters UV-Vis absorption; nitro stabilizes imine linkage.

Key Research Findings

Pyridine vs. Biphenyl Cores :

  • Pyridine-based analogs (e.g., N-Methyl-3-nitropyridin-4-amine ) exhibit higher polarity and solubility in polar solvents compared to biphenyl derivatives due to the pyridine ring's electron-deficient nature.
  • Biphenyl systems (e.g., N-(3-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine ) show enhanced thermal stability and π-π stacking interactions, making them suitable for materials science applications.

Substituent Effects: Nitro Groups: In N-(3-chlorophenethyl)-4-nitrobenzamide , the nitro group facilitates hydrogen bonding and resonance stabilization, which could extrapolate to nitro-substituted biphenyl amines in catalytic or sensing roles.

Synthetic Pathways: Amide coupling (e.g., 4-nitrobenzoyl chloride reacting with amines ) is a common method for nitro-containing compounds. For N-methylamine derivatives, alkylation of primary amines (e.g., (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine ) is a plausible route.

Physicochemical and Spectroscopic Data

  • NMR Shifts : reports δ 117–127 ppm for aromatic carbons in a chromene-based nitroamine, suggesting similar deshielding effects in biphenyl nitroamines due to electron-withdrawing nitro groups .
  • UV-Vis Absorption : Schiff base analogs (e.g., ) show strong absorbance in the 300–400 nm range, attributed to nitro-aromatic conjugation, a feature likely shared by nitro-substituted biphenyl amines.

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